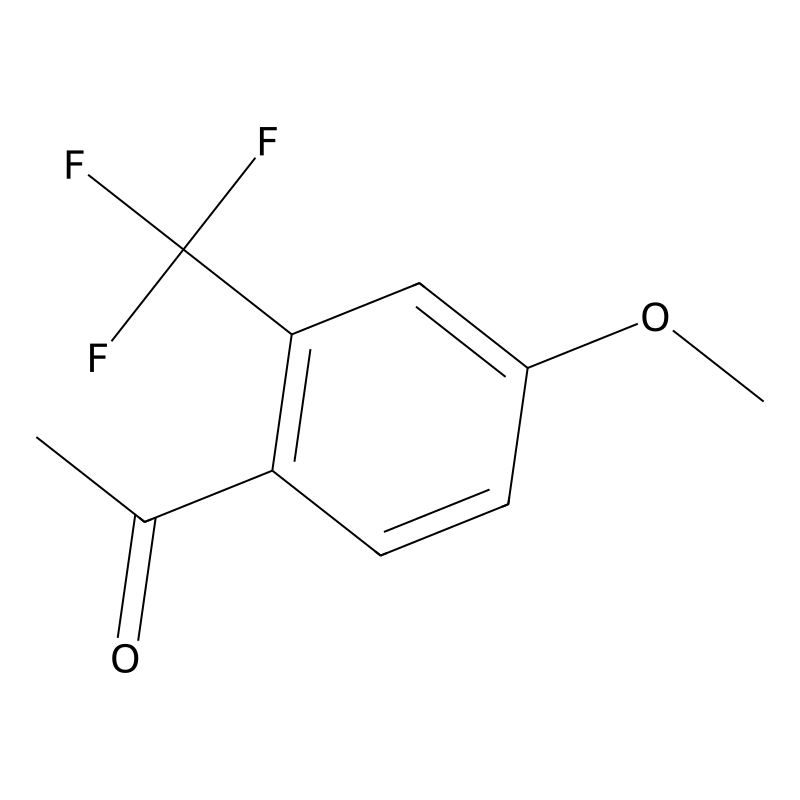1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Agrochemical and Pharmaceutical Industries
Field: Agrochemical and Pharmaceutical Industries
Application: “1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone” is a key structural motif in active agrochemical and pharmaceutical ingredients.
Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone, also known by its chemical formula and CAS number 220141-75-3, is an organic compound characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring. The trifluoromethyl group significantly influences the compound's electronic properties and reactivity, making it of interest in various chemical and biological applications. Its molecular weight is approximately 218.17 g/mol.
- Aldol Condensation: This reaction involves the formation of α,β-unsaturated ketones when reacted with aldehydes in the presence of a base. This is significant in synthesizing chalcones, where the compound acts as a reactant .
- Electrophilic Substitution: The electron-withdrawing trifluoromethyl group can enhance the electrophilicity of the aromatic ring, making it more reactive towards electrophiles .
- Reduction Reactions: The ketone functional group can be reduced to alcohols using reducing agents such as lithium aluminum hydride .
Research indicates that compounds containing trifluoromethyl groups often exhibit unique biological activities. For instance:
- Antimicrobial Activity: Some derivatives of similar compounds have shown promising antibacterial and antifungal properties, suggesting potential applications in pharmaceuticals .
- Antioxidant Properties: Certain studies indicate that related structures may possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .
Several methods exist for synthesizing 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone:
- Direct Alkylation: This method involves the alkylation of 4-methoxy-2-(trifluoromethyl)phenol with acetyl chloride in the presence of a base.
- Rearrangement Reactions: Utilizing rearrangement reactions involving suitable precursors can yield this compound effectively.
- Functional Group Transformations: Starting from simpler aromatic compounds, functional groups can be introduced or modified to achieve the desired structure .
1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone has various applications:
- Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects, particularly in antimicrobial and anticancer research.
- Agricultural Chemicals: Due to its biological activity, it may serve as a precursor for agrochemicals.
- Material Science: The compound's unique electronic properties make it suitable for developing advanced materials like sensors or coatings .
Studies on interaction mechanisms reveal that 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone can interact with various biological targets:
- Enzyme Inhibition: Research indicates potential interactions with enzymes involved in metabolic pathways, which could lead to inhibition or modulation of their activity.
- DNA Binding Studies: Some related compounds have shown affinity for DNA, suggesting possible applications in gene regulation or therapy .
Several compounds share structural similarities with 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone. Here is a comparison highlighting its uniqueness:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 4-Methoxy-2-(trifluoromethyl)benzaldehyde | 0.95 | Aldehyde functional group instead of ketone |
| 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone | 0.88 | Hydroxy group introduces different reactivity |
| 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone | 0.86 | Different positioning of trifluoromethyl group |
| 4-Hydroxy-2-(trifluoromethyl)benzaldehyde | 0.88 | Contains a hydroxy group; potential for different reactions |
| 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde | 0.85 | Ether linkage provides distinct properties |
The presence of both methoxy and trifluoromethyl groups in 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone sets it apart from these similar compounds, influencing its reactivity and biological activity uniquely.








